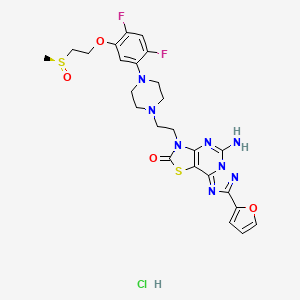

Inupadenant Hydrochloride

説明

Structure

3D Structure of Parent

特性

CAS番号 |

2411004-22-1 |

|---|---|

分子式 |

C25H27ClF2N8O4S2 |

分子量 |

641.1 g/mol |

IUPAC名 |

7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride |

InChI |

InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1 |

InChIキー |

DDVRGKDOXQCEQN-YZNDQDBRSA-N |

異性体SMILES |

C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |

正規SMILES |

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Inupadenant Hydrochloride: A Deep Dive into its T-Cell Centric Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Inupadenant (B3325957) hydrochloride (EOS-850), a selective adenosine (B11128) A2A receptor (A2AR) antagonist, with a specific focus on its role in modulating T-cell function. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to elucidate the core immunomodulatory functions of this agent.

Executive Summary

Inupadenant hydrochloride is a potent and selective antagonist of the adenosine A2A receptor, a key G-protein coupled receptor that, upon activation by adenosine, mediates immunosuppressive signals within the tumor microenvironment. High concentrations of extracellular adenosine in tumors lead to the suppression of T-cell activity, a major mechanism of immune evasion. Inupadenant is designed to counteract this by blocking the A2AR on T-cells, thereby restoring and enhancing their anti-tumor effector functions. This document will detail the molecular pathways involved, present available quantitative data on its effects on T-cells, and outline the experimental methodologies used to characterize its activity.

The Adenosine A2A Receptor Pathway in T-Cell Suppression

Extracellular adenosine, abundant in the tumor microenvironment due to cellular stress and hypoxia, plays a critical role in dampening the anti-tumor immune response. This is primarily mediated through the activation of A2A receptors expressed on the surface of various immune cells, most notably T-lymphocytes.

The binding of adenosine to the A2AR on T-cells initiates a signaling cascade that results in the inhibition of T-cell function. This pathway is a critical negative feedback loop that tumors exploit to evade immune destruction.

Signaling Pathway Diagram

Quantitative Analysis of Inupadenant's Effect on T-Cell Function

While specific preclinical data on the in-vitro effects of Inupadenant on T-cell proliferation and cytokine production are not extensively published in peer-reviewed literature, clinical trial data provides insights into its biological activity. The A2A-005 Phase 2 trial evaluated Inupadenant in combination with chemotherapy in patients with non-small cell lung cancer (NSCLC).

| Dose of Inupadenant | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| 40 mg BID | 53.3% | 5.6 months |

| 60 mg BID | 66.7% | 6.6 months |

| 80 mg BID | 73.3% | Not Reached at time of reporting |

| All Patients | 63.9% | 7.7 months |

Table 1: Clinical Efficacy Data from the A2A-005 Phase 2 Trial. [1][2][3]

These results suggest a dose-dependent clinical activity of Inupadenant. Furthermore, a Phase 1 trial (NCT03873883) of Inupadenant monotherapy in patients with advanced solid tumors showed durable partial responses and stable disease, with a potential association between clinical benefit and the expression of the A2A receptor within the tumor.[4][5][6]

Recent preclinical and clinical data have also highlighted a role for Inupadenant in promoting humoral immune responses, suggesting a broader immunomodulatory effect beyond direct T-cell activation.[1][7]

Experimental Methodologies

The following are representative protocols for key in-vitro assays used to characterize the effects of A2AR antagonists on T-cell function. While specific protocols for Inupadenant are proprietary, these general methodologies are standard in the field.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T-cells to proliferate in the presence of an A2AR agonist and the reversal of this inhibition by an antagonist like Inupadenant.

Experimental Workflow:

Protocol Details:

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells.

-

Labeling: Cells are incubated with Carboxyfluorescein succinimidyl ester (CFSE) which covalently labels intracellular proteins. With each cell division, the fluorescence intensity halves.

-

Stimulation: T-cells are activated using plate-bound or soluble anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) and co-stimulatory signals.

-

Treatment: Cells are cultured in the presence of a stable adenosine analogue (e.g., NECA) to induce A2AR-mediated suppression. Different concentrations of Inupadenant are added to determine its ability to reverse this suppression.

-

Analysis: After incubation, cells are analyzed by flow cytometry. The percentage of proliferating cells and the number of cell divisions are quantified based on the dilution of CFSE fluorescence.

Cytokine Production Assay (ELISA/Multiplex)

This assay quantifies the production of key T-cell effector cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and the modulatory effect of Inupadenant.

Experimental Workflow:

Protocol Details:

-

Cell Culture: T-cells are cultured under the same stimulation and treatment conditions as the proliferation assay.

-

Supernatant Collection: At various time points (e.g., 24, 48, 72 hours), the cell culture supernatant is collected.

-

Quantification: The concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

T-Cell Mediated Cytotoxicity Assay

This assay assesses the ability of cytotoxic T-lymphocytes (CTLs) to kill target tumor cells and how this is affected by the adenosine/A2AR axis and its blockade by Inupadenant.

Experimental Workflow:

Protocol Details:

-

Effector Cells: Antigen-specific CTLs are generated by co-culturing T-cells with antigen-presenting cells pulsed with a relevant peptide.

-

Target Cells: Tumor cells expressing the cognate antigen are labeled with a viability dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Effector and target cells are co-cultured at different effector-to-target (E:T) ratios.

-

Treatment: The co-culture is performed in the presence of an adenosine agonist with or without Inupadenant.

-

Analysis: Target cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry to determine the percentage of dead target cells.

Conclusion

Inupadenant hydrochloride is a selective A2A receptor antagonist that reverses adenosine-mediated immunosuppression of T-cells. By blocking the A2AR signaling pathway, Inupadenant aims to restore T-cell proliferation, cytokine production, and cytotoxic activity within the tumor microenvironment. While detailed preclinical in-vitro data on its direct T-cell effects are not widely published, clinical trial results demonstrate its potential as an anti-cancer agent. The recent deprioritization of the program for NSCLC by iTeos Therapeutics suggests that while the mechanism is sound, the clinical efficacy in that specific indication and combination may not have met the desired threshold for further investment. Further research and publication of the comprehensive preclinical data package would be invaluable to the scientific community for a complete understanding of its T-cell-centric mechanism of action.

References

- 1. biospace.com [biospace.com]

- 2. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. inupadenant (EOS-850) / iTeos [delta.larvol.com]

The Role of Inupadenant Hydrochloride in Reshaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inupadenant (EOS-850), an orally bioavailable hydrochloride salt, is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). Within the tumor microenvironment (TME), high concentrations of adenosine act as a key immunosuppressive molecule, hindering anti-tumor immunity. Inupadenant is designed to counteract this effect by blocking the A2AR signaling pathway, thereby reactivating immune cells and promoting an effective anti-tumor response. This technical guide provides an in-depth overview of the mechanism of action of Inupadenant, its impact on the TME, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this promising area of immuno-oncology.

Introduction: The Adenosine Pathway in Immuno-Oncology

The tumor microenvironment is characterized by hypoxia, which leads to the accumulation of extracellular adenosine.[1][2] Adenosine, a nucleoside, plays a critical role in cellular metabolism and signaling. It exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4] The A2A receptor is highly expressed on the surface of various immune cells, including T cells, natural killer (NK) cells, macrophages, and dendritic cells.[1][2][5]

Activation of the A2A receptor by adenosine triggers a signaling cascade that ultimately suppresses the anti-tumor functions of these immune cells.[1][2] This immunosuppression is a major mechanism of tumor immune evasion.[1][2] Consequently, blocking the A2A receptor has emerged as a promising strategy in cancer immunotherapy.[1][6] Inupadenant is a next-generation, non-brain penetrant A2AR antagonist designed for this purpose.[4][6]

Mechanism of Action of Inupadenant Hydrochloride

Inupadenant selectively binds to and inhibits the A2A receptor on immune cells within the TME.[7] This blockade prevents adenosine from activating its downstream signaling pathway, thereby reversing the immunosuppressive effects.[7] The primary mechanism involves the inhibition of cyclic AMP (cAMP) production, which is typically induced by A2AR activation.[1][2] By preventing the increase in intracellular cAMP, Inupadenant restores the effector functions of immune cells.[1][2]

Impact on T Lymphocytes

The main immunosuppressive effect of adenosine in the TME is the inhibition of CD8+ T cell cytotoxic function.[1] By blocking the A2AR, Inupadenant enhances the proliferation, activation, and cytotoxic activity of T lymphocytes, leading to a more effective T-cell-mediated immune response against tumor cells.[1][7]

Modulation of Humoral Immunity

Recent preclinical and clinical data suggest that Inupadenant also promotes humoral immune responses.[8][9] It has been shown to counteract the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and immunoglobulin production.[8] This suggests a novel, plasma cell-centric mechanism of action that complements its T-cell-mediated anti-tumor activity.[10]

Quantitative Data from Clinical Trials

Inupadenant has been evaluated in clinical trials, most notably the Phase 2 A2A-005 trial in patients with non-small cell lung cancer (NSCLC) who have progressed after prior immunotherapy.[11][12][13] The trial assessed Inupadenant in combination with carboplatin (B1684641) and pemetrexed.

| Dose of Inupadenant (twice daily) | Number of Patients (evaluable) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) in months |

| 40 mg | 15 | 53.3% | 5.6 |

| 60 mg | 9 | 66.7% | 6.6 |

| 80 mg | 12 | 73.3% | Not Reached at data cutoff |

| All Patients | 36 | 63.9% | 7.7 |

Table 1: Efficacy data from the dose-escalation portion of the Phase 2 A2A-005 trial of Inupadenant in combination with chemotherapy in post-immunotherapy metastatic NSCLC. Data as of October 29, 2024.[12][13][14][15]

In a Phase 1/2a trial, Inupadenant monotherapy demonstrated durable anti-tumor activity in patients with advanced solid tumors, with some patients experiencing stable disease for over six months.[16]

Signaling Pathways

The binding of adenosine to the A2A receptor activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This pathway ultimately leads to the suppression of T-cell activation and effector functions. Inupadenant, by blocking the A2A receptor, prevents this entire cascade.

Experimental Protocols

A2A Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of a compound to the A2A receptor.

Materials:

-

Cell membranes from HEK293 cells transiently expressing the human A2A receptor.

-

Radioligand (e.g., [3H]ZM241385).

-

Unlabeled competitor (Inupadenant).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (Inupadenant) and the cell membranes in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of Inupadenant that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[17]

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the intracellular levels of cAMP, a second messenger in the A2AR signaling pathway.

Materials:

-

Cells expressing the human A2A receptor (e.g., CHO or HEK293 cells).

-

A2AR agonist (e.g., NECA).

-

Inupadenant.

-

cAMP assay kit (e.g., HTRF-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a multi-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of Inupadenant.

-

Stimulate the cells with a fixed concentration of an A2AR agonist (e.g., NECA) to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay format, such as HTRF, where a labeled cAMP conjugate competes with the cellular cAMP for binding to a specific antibody.[5]

-

The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Determine the IC50 value for Inupadenant's inhibition of agonist-induced cAMP production.

In Vitro T-Cell Activation Assay

This assay assesses the ability of Inupadenant to reverse adenosine-mediated suppression of T-cell activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T cells.

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies).

-

Adenosine or a stable analog (e.g., NECA).

-

Inupadenant.

-

Cell proliferation dye (e.g., CFSE).

-

Cytokine detection assay (e.g., ELISA or Luminex).

-

Flow cytometer.

Procedure:

-

Isolate T cells from PBMCs.

-

Label the T cells with a proliferation dye (e.g., CFSE).

-

Culture the T cells in the presence of T-cell activation stimuli.

-

Add adenosine or a stable analog to suppress T-cell activation.

-

Treat the cells with varying concentrations of Inupadenant.

-

After a defined incubation period (e.g., 3-5 days), assess T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

-

Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array.

Conclusion

Inupadenant Hydrochloride is a promising immuno-oncology agent that targets the adenosine-mediated immunosuppressive axis in the tumor microenvironment. By selectively blocking the A2A receptor, Inupadenant has been shown to restore and enhance both T-cell and B-cell mediated anti-tumor immunity. The quantitative data from clinical trials, although from a now deprioritized program, provide valuable insights into the potential of A2AR antagonism in combination with chemotherapy.[12][13][15] The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug developers to further investigate the role of Inupadenant and other A2A receptor antagonists in the treatment of cancer.

References

- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 3. Methodology for in vitro Assessment of Human T Cell Activation and Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. bosterbio.com [bosterbio.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. learn.cellsignal.com [learn.cellsignal.com]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]

- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 11. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress | Nasdaq [nasdaq.com]

Inupadenant (EOS-850): A Technical Whitepaper on a Selective A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inupadenant (EOS-850) is an orally bioavailable small molecule that acts as a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). Designed as an immune checkpoint inhibitor, Inupadenant aims to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME), thereby restoring and enhancing anti-tumor immune responses. While early clinical trials demonstrated a manageable safety profile and signs of anti-tumor activity in some patients with advanced solid tumors, the development of Inupadenant in combination with chemotherapy for non-small cell lung cancer (NSCLC) has been deprioritized due to insufficient clinical activity to warrant further investment. This technical guide provides a comprehensive overview of the available preclinical and clinical data on Inupadenant, its mechanism of action, and the experimental methodologies employed in its evaluation.

Introduction: The Adenosine Pathway in Immuno-Oncology

The tumor microenvironment is often characterized by high levels of extracellular adenosine, which plays a critical role in promoting tumor growth by suppressing the immune system. Adenosine, acting through the A2A receptor on the surface of various immune cells, particularly T lymphocytes, triggers a signaling cascade that inhibits their activation, proliferation, and cytotoxic functions. This immunosuppressive mechanism allows cancer cells to evade immune surveillance.

Inupadenant was developed to block this key immune checkpoint. As a selective A2A receptor antagonist, it is designed to prevent adenosine from binding to its receptor on immune cells, thereby unleashing the anti-tumor activity of the immune system. A key characteristic of Inupadenant is its inability to cross the blood-brain barrier, which is intended to limit potential central nervous system side effects.

Mechanism of Action

Inupadenant is a competitive antagonist of the A2A receptor, a G-protein coupled receptor. The binding of adenosine to the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets that ultimately suppress T-cell receptor signaling and inhibit T-cell function. By blocking the initial binding of adenosine to the A2A receptor, Inupadenant prevents this immunosuppressive cascade.

Caption: Inupadenant blocks the adenosine-mediated immunosuppressive signaling pathway in T-cells.

Preclinical Data

While specific quantitative data on binding affinity (Ki or IC50 values) and selectivity against other adenosine receptors (A1, A2B, A3) are not publicly available, preclinical studies have described Inupadenant as a potent and highly selective A2A receptor antagonist.

In preclinical models, Inupadenant has been shown to enhance humoral immune responses. Specifically, in CT26-OVA tumor-bearing mice, Inupadenant treatment led to an increase in OVA-specific IgG antibodies in both the blood and the tumor. This was accompanied by an increase in B cells and antibody-secreting cells in the spleen and tumors, suggesting a role for Inupadenant in promoting an anti-tumor antibody response.

Clinical Development

Inupadenant has been evaluated in several clinical trials involving patients with advanced solid tumors.

Phase 1/2a Monotherapy and Combination Therapy (NCT03873883)

This first-in-human trial evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of Inupadenant as a single agent and in combination with pembrolizumab (B1139204) and/or chemotherapy.

Table 1: Summary of Phase 1/2a Monotherapy Results (NCT03873883)

| Parameter | Description |

| Patient Population | 42 patients with advanced solid tumors who had exhausted standard treatment options. |

| Dose Escalation | Doses ranged from 20 mg QD to 160 mg BID. The recommended Phase 2 dose (RP2D) was determined to be 80 mg BID. |

| Safety | Generally well-tolerated. The most frequent treatment-emergent adverse events included fatigue, anemia, decreased appetite, and constipation. Drug-related serious adverse events (acute myocardial infarction, atrial fibrillation, and pericardial effusion) were reported in three patients. |

| Efficacy | Durable responses were observed in some patients. As of November 30, 2020, there were 2 partial responses (PRs) in patients with melanoma and prostate cancer, with durations of response exceeding 230 days. 12 patients had stable disease (SD) as their best response, with 3 of those having SD for over 6 months. |

| Biomarker Analysis | Higher expression of the A2A receptor in pre-treatment tumor biopsies was associated with longer survival and clinical benefit (tumor regression or stable disease). |

Phase 2 Combination Therapy in NSCLC (A2A-005 / NCT05403385)

This study evaluated Inupadenant in combination with carboplatin (B1684641) and pemetrexed (B1662193) as a second-line treatment for non-squamous non-small cell lung cancer.

Table 2: Efficacy Data from the Dose-Finding Part of the A2A-005 Trial

| Dose of Inupadenant (BID) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| 40mg | 53.3% | 5.6 months |

| 60mg | 66.7% | 6.6 months |

| 80mg | 73.3% | Not Reached (as of Oct 29, 2024) |

| All Patients | 63.9% | 7.7 months |

| Data based on 36 evaluable patients as of October 29, 2024. |

Despite these results, iTeos Therapeutics announced the deprioritization of Inupadenant for this indication, stating that the clinical activity did not warrant further investment.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies conducted with Inupadenant are proprietary and not publicly available. However, the following sections describe the general principles and workflows for the key assays used in the characterization of a selective A2A receptor antagonist.

In Vitro A2A Receptor Binding Assay

To determine the binding affinity and selectivity of Inupadenant, a competitive radioligand binding assay is a standard method.

Caption: Generalized workflow for a competitive radioligand binding assay.

In Vivo Syngeneic Mouse Tumor Models

The anti-tumor efficacy of Inupadenant would be evaluated in immunocompetent mice bearing syngeneic tumors, which allows for the study of the interaction between the drug, the tumor, and the host immune system.

Caption: Generalized workflow for an in vivo efficacy study in a syngeneic mouse model.

Conclusion

Inupadenant (EOS-850) is a well-characterized, selective A2A receptor antagonist that has demonstrated a clear mechanism of action and a manageable safety profile in clinical trials. While it has shown signs of durable anti-tumor activity in some heavily pre-treated patients, its development for non-small cell lung cancer has been halted due to a level of clinical activity deemed insufficient for further investment. The insights gained from the clinical development of Inupadenant, including the potential predictive value of A2A receptor expression as a biomarker, contribute valuable knowledge to the ongoing efforts to therapeutically target the adenosine pathway in oncology.

Unraveling the Insurmountable Antagonism of Inupadenant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inupadenant (B3325957) (EOS-850) is a next-generation, orally bioavailable, and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). A key characteristic that has defined its preclinical and clinical investigation is its "insurmountable profile." This technical guide provides an in-depth exploration of the core attributes of Inupadenant's insurmountable antagonism, focusing on its robust activity in the high-adenosine tumor microenvironment. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While the clinical development of inupadenant in non-small cell lung cancer (NSCLC) has been deprioritized due to insufficient clinical activity, the unique pharmacological properties of its insurmountable antagonism remain a subject of significant scientific interest for the development of future A2AR antagonists.

Introduction: The Challenge of the Adenosine-Rich Tumor Microenvironment

The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive molecule.[1][2] Adenosine, generated from the hydrolysis of ATP by ectonucleotidases CD39 and CD73, signals primarily through the A2A receptor on the surface of various immune cells, including T cells and natural killer (NK) cells. Activation of the A2A receptor by adenosine triggers a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, suppress anti-tumor immune responses by inhibiting T-cell receptor (TCR) signaling, cytokine production, and cytotoxic activity.

The high concentrations of adenosine in the TME pose a significant challenge for competitive A2AR antagonists. To be effective, an antagonist must be able to bind to the A2AR and block adenosine signaling even when the endogenous agonist is present at saturating levels. This necessitates a pharmacological profile that is not easily overcome by high concentrations of the natural ligand—a characteristic known as insurmountable antagonism.

Inupadenant: Designed for Insurmountable Antagonism

Inupadenant was specifically designed to exhibit an insurmountable profile, optimized for potent and sustained A2A receptor blockade in the adenosine-rich TME.[3][4] This differentiated characteristic was intended to provide a therapeutic advantage over other A2AR antagonists. The core of Inupadenant's insurmountable antagonism lies in its ability to maintain its inhibitory activity even in the presence of high adenosine concentrations.[1][3]

Preclinical Evidence of Insurmountable Activity

While detailed, peer-reviewed publications fully characterizing the insurmountable profile of Inupadenant are limited, data presented at scientific congresses have provided insights into its unique properties. Preclinical studies have demonstrated that Inupadenant effectively counteracts A2AR-mediated inhibition of immune cell function, even at adenosine concentrations mimicking those found in solid tumors.[5]

A key aspect of demonstrating insurmountable antagonism involves assessing the antagonist's potency (e.g., IC50) in functional assays in the presence of varying concentrations of the agonist. For a surmountable antagonist, the IC50 value will increase proportionally with the agonist concentration. In contrast, an insurmountable antagonist will show a less-than-proportional increase in IC50 and, more importantly, will depress the maximal response of the agonist.

While specific quantitative data from such assays for Inupadenant are not publicly available in extensive detail, the consistent description of its "insurmountable profile" by the developers suggests that such preclinical characterization was a cornerstone of its design and early evaluation.[3][4]

Key Signaling Pathway and Experimental Workflows

A2A Receptor Signaling Pathway

The canonical signaling pathway initiated by adenosine binding to the A2A receptor is depicted below. Inupadenant acts by competitively binding to the A2A receptor, thereby preventing adenosine from initiating this immunosuppressive cascade.

Figure 1: A2A Receptor Signaling Pathway and Point of Inupadenant Intervention.

Experimental Workflow for Assessing Insurmountable Antagonism

The characterization of an insurmountable antagonist typically involves a series of in vitro experiments. A generalized workflow for such an assessment is outlined below.

Figure 2: Generalized Experimental Workflow for Characterizing Insurmountable Antagonism.

Experimental Protocols

Detailed experimental protocols for Inupadenant are proprietary to iTeos Therapeutics. However, based on standard pharmacological practices for characterizing A2A receptor antagonists, the following outlines the likely methodologies employed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Inupadenant for the human A2A receptor and to assess its competitive binding against a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells stably expressing the human A2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385 or [³H]-preladenant).

-

Inupadenant (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

A constant concentration of the radiolabeled antagonist is incubated with the A2A receptor-expressing membranes in the assay buffer.

-

Increasing concentrations of unlabeled Inupadenant are added to the incubation mixture to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled A2AR antagonist.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid vacuum filtration through the filter plates.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

-

The IC50 value (the concentration of Inupadenant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assays

-

Objective: To measure the ability of Inupadenant to inhibit adenosine-induced cAMP production in whole cells. To characterize the insurmountable nature, these assays would be performed in the presence of a range of adenosine concentrations.

-

Materials:

-

Whole cells expressing the human A2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Adenosine (agonist).

-

Inupadenant.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).

-

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-incubated with a phosphodiesterase inhibitor.

-

Cells are then treated with varying concentrations of Inupadenant.

-

Following a short incubation with the antagonist, a fixed concentration of adenosine is added to stimulate cAMP production. To assess insurmountability, this is repeated with several different fixed concentrations of adenosine.

-

The cells are incubated to allow for cAMP accumulation.

-

The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Dose-response curves for Inupadenant's inhibition of adenosine-stimulated cAMP production are generated, and IC50 values are calculated for each adenosine concentration.

-

The maximal response to adenosine in the presence of increasing concentrations of Inupadenant is also determined.

-

Quantitative Data Summary

While a comprehensive public dataset is not available, the following table summarizes the types of quantitative data that would be generated to characterize the insurmountable antagonism of Inupadenant.

| Parameter | Assay Type | Description | Expected Outcome for Insurmountable Antagonism |

| Ki (nM) | Radioligand Binding | Equilibrium dissociation constant, a measure of binding affinity. | Low nanomolar or sub-nanomolar value, indicating high affinity. |

| IC50 (nM) | cAMP Functional Assay | Concentration of Inupadenant required to inhibit 50% of the adenosine-induced cAMP response. | Potent IC50 values that are not proportionally shifted by increasing adenosine concentrations. |

| Schild Slope | Schild Analysis | The slope of the Schild regression plot (log(dose ratio-1) vs. log[Antagonist]). | A slope significantly different from 1. |

| Emax Reduction (%) | cAMP Functional Assay | The percentage reduction in the maximal response to adenosine in the presence of Inupadenant. | A concentration-dependent decrease in the maximal adenosine response. |

Conclusion

Inupadenant was developed with a distinct pharmacological objective: to achieve insurmountable antagonism of the A2A receptor, thereby ensuring robust target engagement in the high-adenosine tumor microenvironment. This technical guide has outlined the core principles of this insurmountable profile, the likely experimental approaches used for its characterization, and the key signaling pathways involved. While the clinical journey of Inupadenant in NSCLC has been halted, the scientific rationale behind its design and its unique antagonistic properties provide valuable insights for the ongoing development of novel immunotherapies targeting the adenosine pathway. A deeper understanding of the molecular mechanisms underlying insurmountable antagonism will be critical for the design of next-generation A2AR antagonists with enhanced therapeutic potential.

References

- 1. iTeos Therapeutics to Present Inupadenant Data at ESMO Immuno-Oncology Congress [synapse.patsnap.com]

- 2. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]

- 3. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]

- 4. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]

Inupadenant Hydrochloride: A Technical Guide to its Potential in Solid Tumor Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inupadenant (B3325957) Hydrochloride (EOS-850) is a next-generation, orally bioavailable, and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] It represents a promising therapeutic agent in the field of immuno-oncology, designed to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME).[2][4] High concentrations of adenosine in the TME suppress anti-tumor immune responses, and by blocking the A2AR on immune cells, inupadenant aims to restore and enhance the body's natural ability to fight cancer.[2][4] This technical guide provides a comprehensive overview of inupadenant, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols for its evaluation, and a discussion of its potential in solid tumor immunotherapy. Recent clinical trial data have provided insights into its activity, particularly in non-small cell lung cancer (NSCLC), and have also highlighted a novel role in modulating humoral immunity.[5] However, iTeos Therapeutics has recently deprioritized the development of inupadenant for NSCLC.[6]

Introduction: The Adenosine Pathway in Cancer Immunosuppression

The tumor microenvironment is characterized by a complex network of factors that can promote tumor growth and suppress the host immune system. One of the key metabolic pathways that contributes to this immunosuppression is the adenosine pathway.[2] In hypoxic conditions often found in solid tumors, extracellular adenosine levels are significantly elevated.[4] This adenosine binds to A2A receptors, which are highly expressed on the surface of various immune cells, including T lymphocytes.[7] The activation of A2AR by adenosine triggers a signaling cascade that ultimately dampens the anti-tumor immune response, leading to T-cell anergy and exhaustion.[7]

Inupadenant is a potent and selective antagonist of the A2A receptor, designed to be active even in the high adenosine concentrations found in tumors.[2] Its non-brain-penetrant nature is a key feature aimed at minimizing central nervous system side effects.[7] By blocking the interaction between adenosine and the A2A receptor, inupadenant is designed to reverse this immunosuppressive signal and reinvigorate the anti-tumor immune response.[7]

Mechanism of Action

Inupadenant's primary mechanism of action is the competitive and selective inhibition of the adenosine A2A receptor.[7] This G-protein coupled receptor, upon binding to adenosine, initiates a downstream signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This signaling pathway ultimately results in the suppression of T-cell proliferation, cytokine production (e.g., IL-2 and IFN-γ), and cytotoxicity.

By binding to the A2A receptor, inupadenant prevents adenosine from exerting its immunosuppressive effects. This leads to:

-

Restoration of T-cell function: Blocking the A2AR pathway allows for the normal activation and proliferation of T-lymphocytes, enabling them to recognize and attack tumor cells.[7]

-

Enhanced anti-tumor immunity: The reinvigoration of T-cell-mediated immunity contributes to a more robust and effective anti-tumor response.

Recent preclinical and clinical data also suggest that inupadenant has a novel mechanism of action involving the modulation of humoral immunity. It has been shown to counteract the A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells (ASCs) and enhance immunoglobulin production.[5] This effect appears to be mediated, at least in part, by modulating B cells at the level of the germinal center.[5]

Preclinical Data

Preclinical studies have demonstrated the anti-tumor activity of inupadenant in various syngeneic mouse tumor models. These studies have been crucial in establishing the rationale for its clinical development.

In Vivo Efficacy in Syngeneic Mouse Models

Inupadenant has been evaluated in models with varying levels of adenosine in the tumor microenvironment, such as the MCA205 and CT26 tumor models. These studies have shown that inupadenant can inhibit tumor growth, particularly when used in combination with chemotherapy agents like oxaliplatin (B1677828) or doxorubicin.

Table 1: Summary of Preclinical In Vivo Efficacy Data

| Model | Treatment | Key Findings |

|---|

| CT26-OVA | Inupadenant | Increased OVA-specific IgGs in blood and tumors. Increased B cells and antibody-secreting cells in the spleen and tumors.[1] |

Modulation of Humoral Immunity

Preclinical investigations have revealed a significant role for inupadenant in promoting humoral immune responses. In both in vitro and ex vivo systems, inupadenant was shown to counteract the A2AR-mediated inhibition of B-cell maturation into antibody-secreting cells (ASCs) and enhance immunoglobulin production.[5] This modulation appears to occur at the level of the germinal center, a critical site for B-cell affinity maturation and differentiation.[5]

Clinical Development in Solid Tumors

Inupadenant has been evaluated in Phase 1/2a and Phase 2 clinical trials in patients with advanced solid tumors. The most significant clinical data to date comes from the A2A-005 study in non-small cell lung cancer (NSCLC).

Phase 1/2a Studies

Early-phase clinical trials of inupadenant as a single agent and in combination therapies have established its safety and tolerability profile and provided initial evidence of anti-tumor activity in patients with advanced solid tumors who have exhausted standard treatment options.[4]

A2A-005 Phase 2 Trial in NSCLC

The A2A-005 trial is a Phase 2 study assessing inupadenant in combination with platinum-doublet chemotherapy in patients with post-immunotherapy metastatic non-squamous NSCLC.[2][8] The dose-escalation portion of this trial provided key efficacy and safety data.

Table 2: Efficacy Results from the Dose-Escalation Part of the A2A-005 Trial [5][6]

| Dose of Inupadenant | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

|---|---|---|

| 40mg BID | 53.3% | 5.6 months |

| 60mg BID | 66.7% | 6.6 months |

| 80mg BID | 73.3% | Not Reached |

| All Patients | 63.9% | 7.7 months |

Data based on 36 evaluable patients as of the October 29, 2024 cutoff.[5]

The combination of inupadenant with chemotherapy was found to be manageable and tolerable, with no dose-dependent toxicities observed.[5]

Biomarker and Translational Findings

Translational data from clinical trials have provided valuable insights into the pharmacodynamic effects of inupadenant. A key finding is the modulation of the B-cell chemokine CXCL13. In patients treated with inupadenant, CXCL13 expression was observed to be restored after depletion by chemotherapy, with a more rapid restoration in patients with longer progression-free survival.[5] This supports the preclinical findings of inupadenant's role in promoting humoral immunity.

Experimental Protocols

This section provides representative, detailed methodologies for key experiments relevant to the evaluation of A2A receptor antagonists like inupadenant. Note: Specific protocols for inupadenant from iTeos Therapeutics are not publicly available. The following are based on standard, published methods.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of an A2A receptor antagonist as a monotherapy or in combination with other agents in an immunocompetent mouse model.

Materials:

-

Mice: 6-8 week old female BALB/c or C57BL/6 mice.

-

Tumor Cells: CT26 (colon carcinoma, for BALB/c) or MCA205 (sarcoma, for C57BL/6) cell lines.

-

Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

-

Vehicle: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose (B11928114) in water).

-

Test Compound: A2A receptor antagonist (e.g., Inupadenant).

-

Calipers: For tumor measurement.

Procedure:

-

Cell Culture: Culture tumor cells in appropriate media to ~80% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.

-

Dosing: Administer the A2A receptor antagonist and/or other treatments (e.g., chemotherapy) according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm^3) or for a specified duration.

-

Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.

In Vitro B-Cell to Plasma Cell Differentiation Assay

Objective: To assess the effect of an A2A receptor antagonist on the differentiation of B cells into antibody-secreting plasma cells in vitro.

Materials:

-

Human PBMCs: Isolated from healthy donor blood.

-

B-cell Isolation Kit: (e.g., MACS) for negative selection of B cells.

-

Culture Media: RPMI-1640, 10% FBS, penicillin/streptomycin, L-glutamine.

-

Stimulation Cocktail:

-

CD40L

-

IL-21

-

CpG ODN

-

IL-2

-

-

Test Compound: A2A receptor antagonist (e.g., Inupadenant).

-

Flow Cytometry Antibodies: Anti-CD19, Anti-CD27, Anti-CD38, Anti-CD138.

-

ELISA Kit: For measuring secreted IgG.

Procedure:

-

B-cell Isolation: Isolate B cells from PBMCs using a negative selection kit.

-

Cell Culture: Seed isolated B cells in a 96-well plate at a density of 2,500 - 25,000 cells/well.

-

Treatment: Add the A2A receptor antagonist at various concentrations.

-

Stimulation: Add the stimulation cocktail to induce B-cell differentiation.

-

Incubation: Culture the cells for 6-9 days at 37°C, 5% CO2.

-

Supernatant Collection: Collect culture supernatants for immunoglobulin quantification by ELISA.

-

Cell Staining for Flow Cytometry:

-

Harvest cells and wash with FACS buffer (PBS + 2% FBS).

-

Stain with a cocktail of fluorescently labeled antibodies against CD19, CD27, CD38, and CD138 for 30 minutes at 4°C.

-

Wash cells and resuspend in FACS buffer.

-

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of plasmablasts (CD19+CD27+CD38+) and plasma cells (CD19-CD27+CD38+CD138+).

-

ELISA: Quantify the concentration of IgG in the collected supernatants according to the manufacturer's protocol.

Immunohistochemistry (IHC) for CXCL13 in Tumor Tissue

Objective: To detect and localize the expression of CXCL13 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

-

FFPE tumor sections: 4-5 µm thick.

-

Antigen Retrieval Solution: (e.g., citrate (B86180) buffer, pH 6.0).

-

Primary Antibody: Goat anti-human CXCL13 polyclonal antibody.

-

Secondary Antibody: HRP-conjugated anti-goat IgG.

-

Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.

-

Counterstain: Hematoxylin (B73222).

-

Microscope.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a protein block.

-

Primary Antibody Incubation: Incubate sections with the primary anti-CXCL13 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.

-

Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei (blue).

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Imaging and Analysis: Examine the slides under a microscope to assess the localization and intensity of CXCL13 staining.

Conclusion and Future Perspectives

Inupadenant Hydrochloride has demonstrated a clear mechanism of action as a selective A2A receptor antagonist with the potential to reverse adenosine-mediated immunosuppression in the tumor microenvironment. Preclinical studies have supported its anti-tumor activity, and clinical trials have provided encouraging, albeit not practice-changing, efficacy signals in combination with chemotherapy for NSCLC.[6] The discovery of its role in modulating humoral immunity, particularly its impact on B-cell maturation and the expression of CXCL13, opens new avenues for understanding its full therapeutic potential and for biomarker development.

Despite the recent decision to deprioritize its development for NSCLC, the data gathered on inupadenant contributes valuable knowledge to the field of adenosine pathway inhibition in cancer immunotherapy.[6] The compound's favorable safety profile and its unique effects on humoral immunity may warrant further investigation in other solid tumor types or in different combination regimens. Future research could focus on identifying patient populations most likely to benefit from A2AR antagonism, potentially through the use of biomarkers such as A2AR expression or a tumor adenosine signature. The exploration of inupadenant's synergy with other immunotherapies, beyond checkpoint inhibitors, could also unveil new therapeutic opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iTeos Therapeutics | iTeos Therapeutics to Highlight Inupadenant Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]

- 3. academic.oup.com [academic.oup.com]

- 4. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]

- 5. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]

- 6. Inupadenant “deprioritised” by iTeos in favour of pipeline TIGIT therapy - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Facebook [cancer.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Inupadenant: A Technical Guide to its Non-Brain Penetrant Properties in CNS Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inupadenant (EOS-850) is an orally bioavailable, potent, and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] Developed by iTeos Therapeutics, its primary investigation has been in the field of immuno-oncology, aiming to counteract the immunosuppressive effects of adenosine in the tumor microenvironment.[3][4] A key characteristic of Inupadenant is its non-brain penetrant nature, a property that makes it an interesting tool for dissecting the peripheral versus central roles of A2AR in various physiological and pathological processes relevant to Central Nervous System (CNS) research. This technical guide provides an in-depth overview of the non-brain penetrant properties of Inupadenant, detailing the experimental methodologies used to assess brain permeability and exploring the underlying A2A receptor signaling pathways. While specific quantitative preclinical data on Inupadenant's brain-to-plasma concentration ratio have not been publicly released, this guide outlines the established protocols for such an assessment and presents the known qualitative characteristics of the molecule.

Introduction to Inupadenant and A2A Receptor Antagonism

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor is notably expressed on immune cells, where its activation by adenosine leads to immunosuppression, a mechanism often exploited by tumors to evade immune surveillance. Inupadenant, by selectively blocking the A2A receptor, is designed to reverse this immunosuppression and enhance anti-tumor immunity.[3]

While the A2A receptor is also present in the CNS and is a target for neurodegenerative diseases like Parkinson's, the therapeutic strategy for such conditions often requires brain-penetrant antagonists.[5] Conversely, a non-brain penetrant antagonist like Inupadenant offers a unique opportunity to investigate the effects of peripheral A2A receptor blockade on CNS function and disease, without the confounding effects of direct central receptor engagement.

Non-Brain Penetrant Properties of Inupadenant

Inupadenant has been consistently described as a non-brain penetrant molecule.[3][6] This characteristic is crucial for its intended use in immuno-oncology, minimizing potential CNS side effects. For CNS researchers, this property allows for the specific investigation of how peripheral A2A receptor modulation can influence neurological processes.

Quantitative Data on Brain Penetration

As of the latest available information, specific quantitative preclinical data from iTeos Therapeutics detailing the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for Inupadenant are not publicly available. The company has presented preclinical data at scientific conferences, but the detailed pharmacokinetic data regarding CNS distribution have not been published in peer-reviewed literature.

For context, non-brain penetrant compounds typically exhibit a low brain-to-plasma ratio. The unbound concentration of a drug is generally considered the pharmacologically active fraction, and the Kp,uu is the most accurate measure of brain penetration. A Kp,uu value significantly less than 1 is indicative of a compound that is actively effluxed from the brain or has very low passive permeability across the blood-brain barrier (BBB).

Table 1: Physicochemical Properties Influencing Brain Penetration

| Property | General Trend for Low Brain Penetration |

| Molecular Weight (MW) | High (>450 Da) |

| Topological Polar Surface Area (TPSA) | High (>90 Ų) |

| Number of Hydrogen Bond Donors | High (>3) |

| Number of Hydrogen Bond Acceptors | High (>7) |

| LogP (Lipophilicity) | Low to moderate |

| pKa | Ionized at physiological pH |

Note: This table represents general guidelines, and exceptions exist. The specific physicochemical properties of Inupadenant are not publicly disclosed.

Experimental Protocols for Assessing Brain Penetrance

The determination of a compound's ability to cross the blood-brain barrier is a critical step in drug development. A multi-tiered approach involving in silico, in vitro, and in vivo models is typically employed.

In Vitro Assessment of BBB Permeability

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This high-throughput assay provides a preliminary assessment of a compound's passive permeability across an artificial lipid membrane that mimics the BBB.

-

Methodology:

-

A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane.

-

The test compound is added to the donor wells.

-

After an incubation period, the concentration of the compound in the acceptor wells is measured using LC-MS/MS.

-

The permeability coefficient (Pe) is calculated. Compounds with low Pe values are predicted to have low passive BBB penetration.

-

-

-

Cell-Based Assays: These assays utilize cultured endothelial cells that form a monolayer with tight junctions, providing a more biologically relevant model of the BBB.

-

Madin-Darby Canine Kidney (MDCK) II Cells Transfected with MDR1 (MDCK-MDR1): This is a widely used model to assess the role of P-glycoprotein (P-gp), a major efflux transporter at the BBB, in limiting brain penetration.

-

Methodology:

-

MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

-

The test compound is added to either the apical (blood side) or basolateral (brain side) chamber.

-

The amount of compound transported to the opposite chamber is quantified over time.

-

The apparent permeability coefficients in both directions (Papp, A to B and Papp, B to A) are calculated.

-

The efflux ratio (ER = Papp, B to A / Papp, A to B) is determined. An ER significantly greater than 2 suggests the compound is a substrate for P-gp and is actively effluxed.

-

-

-

In Vivo Assessment of Brain Penetration in Rodent Models

-

Brain-to-Plasma Concentration Ratio (Kp): This is a common in vivo metric for assessing the extent of brain penetration.

-

Methodology:

-

The test compound (Inupadenant) is administered to rodents (e.g., mice or rats) at a defined dose and route (e.g., oral or intravenous).

-

At a specific time point (often at steady-state), blood and brain tissue are collected.

-

The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.

-

The Kp is calculated as the ratio of the total concentration in the brain to the total concentration in plasma.

-

-

-

Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the gold-standard measurement as it accounts for protein binding in both compartments.

-

Methodology:

-

Following the determination of total brain and plasma concentrations, the unbound fraction of the compound in both plasma (fu,p) and brain tissue (fu,b) is determined using techniques like equilibrium dialysis.

-

The Kp,uu is calculated using the following equation: Kp,uu = (Concentration in brain * fu,b) / (Concentration in plasma * fu,p) .

-

-

A2A Receptor Signaling Pathway

Understanding the A2A receptor signaling pathway is fundamental to appreciating the mechanism of action of Inupadenant. The A2A receptor is a Gs protein-coupled receptor.

Upon binding of its endogenous ligand, adenosine, the A2A receptor undergoes a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, leading to the modulation of cellular functions. In immune cells, this signaling cascade ultimately results in an immunosuppressive phenotype. As an antagonist, Inupadenant blocks the initial binding of adenosine, thereby preventing the initiation of this signaling cascade.

Implications of Non-Brain Penetrant Properties in CNS Research

The availability of a potent and selective, yet non-brain penetrant, A2A receptor antagonist like Inupadenant provides a valuable pharmacological tool for CNS research. It allows for the isolation and study of peripheral A2A receptor-mediated effects on brain function.

Potential areas of investigation include:

-

Neuroinflammation: By blocking peripheral A2A receptors on circulating immune cells, Inupadenant could be used to study how peripheral immune responses contribute to neuroinflammatory conditions.

-

Blood-Brain Barrier Integrity: Research suggests that peripheral inflammation can impact the integrity of the BBB. Inupadenant could be used to investigate the role of peripheral A2A receptors in modulating BBB permeability.

-

Gut-Brain Axis: The gut microbiome and enteric nervous system are known to influence brain function. Investigating the effects of peripheral A2A receptor blockade in the gut on CNS-related readouts is another potential application.

Conclusion

Inupadenant is a highly selective, non-brain penetrant A2A receptor antagonist that has been primarily developed for immuno-oncology. Its limited ability to cross the blood-brain barrier, while a desirable feature for its primary indication, also makes it a valuable tool for CNS researchers. By enabling the specific blockade of peripheral A2A receptors, Inupadenant allows for the deconvolution of peripheral versus central A2A receptor-mediated effects on the CNS. While detailed quantitative data on its brain distribution remain proprietary, the established methodologies for assessing brain penetrance provide a clear framework for how this key property is determined. The further exploration of the peripheral A2A receptor axis in the context of CNS health and disease holds promise for uncovering novel therapeutic strategies.

Note: The development of Inupadenant for oncology indications was deprioritized by iTeos Therapeutics in late 2024.[3] This may impact the future availability of the compound and further published research.

References

- 1. iTeos Therapeutics to Present Inupadenant Data at ESMO Immuno-Oncology Congress [synapse.patsnap.com]

- 2. iTeos Therapeutics Announces New Phase 1/2a Data Indicating [globenewswire.com]

- 3. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]

- 4. sec.gov [sec.gov]

- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. sec.gov [sec.gov]

Inupadenant and the A2A Receptor: A Technical Guide to the Structural Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural activity relationship (SAR) of inupadenant (B3325957) (EOS-850), a next-generation, selective antagonist of the adenosine (B11128) A2A receptor (A2AR). The A2A receptor has emerged as a critical immune checkpoint in the tumor microenvironment, and its blockade represents a promising strategy in immuno-oncology. This document details the A2A receptor signaling pathway, the pharmacological profile of inupadenant, and general principles of SAR for A2A receptor antagonists. It also provides representative experimental protocols for the characterization of such compounds.

1. The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating immune responses. In the tumor microenvironment, high levels of extracellular adenosine, produced by stressed or dying cells, activate the A2A receptor on immune cells, leading to immunosuppression.

The canonical signaling pathway of the A2A receptor is initiated by the binding of an agonist, such as adenosine. This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the suppression of T-cell activation, proliferation, and cytokine release.

2. Pharmacological Profile of Inupadenant (EOS-850)

Inupadenant is a potent, highly selective, and orally bioavailable small molecule antagonist of the A2A receptor.[1] It was designed specifically for applications in immuno-oncology. A key feature of inupadenant is its "insurmountable" antagonism, which allows it to remain active even in the presence of high concentrations of adenosine typically found in the tumor microenvironment.[2][3] Furthermore, inupadenant is non-brain-penetrant, which is expected to minimize central nervous system-related side effects.[4]

Preclinical studies have shown that inupadenant can inhibit A2A receptor-induced immunosuppression and promote anti-tumor activity, particularly in combination with other therapies like chemotherapy.[5] Clinical trials have demonstrated a manageable safety profile and preliminary signs of efficacy.[2][3] However, in December 2024, iTeos Therapeutics announced the deprioritization of inupadenant's development for non-small cell lung cancer, stating that it did not meet a sufficient level of clinical activity to warrant further investment.[6]

| Property | Description | Reference |

| Target | Adenosine A2A Receptor (A2AR) | [1] |

| Mechanism of Action | Selective Antagonist | [1] |

| Key Features | Potent, Highly Selective, Orally Bioavailable, Non-Brain-Penetrant, Insurmountable Antagonism | [2][3][4] |

| Therapeutic Area | Immuno-Oncology | [7] |

| Development Status | Phase 2 (Development for NSCLC deprioritized) | [6] |

3. Structural Activity Relationship (SAR) of A2A Receptor Antagonists: A General Overview

While specific SAR data for inupadenant and its analogs are not publicly available, a general understanding of the SAR for A2A receptor antagonists can be derived from the extensive research on other chemical scaffolds. A2A receptor antagonists are broadly classified into xanthine (B1682287) and non-xanthine derivatives.

-

Xanthine-based Antagonists: These are derived from the structure of caffeine (B1668208) and theophylline. Key modifications include substitutions at the N1, N3, and C8 positions, which significantly influence potency and selectivity. For instance, bulky substituents at the C8 position often enhance affinity for the A2A receptor.

-

Non-Xanthine Antagonists: This is a diverse group of compounds with various heterocyclic core structures, such as triazolopyrimidines (e.g., ZM241385), pyrazolopyrimidines, and others. The SAR for these compounds is highly dependent on the specific scaffold. Generally, key interactions with the A2A receptor binding pocket involve hydrogen bonds with specific residues (e.g., Asn253) and hydrophobic interactions within the transmembrane helices.

A hypothetical SAR study for a novel series of A2A antagonists would involve the systematic modification of different parts of a lead molecule to probe the effects on binding affinity and functional potency.

4. Experimental Protocols

The characterization of A2A receptor antagonists like inupadenant typically involves a combination of binding and functional assays.

4.1. A2A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the A2A receptor, thereby determining its binding affinity (Ki).

-

Objective: To determine the binding affinity (Ki) of a test compound for the human A2A receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293-hA2AR).

-

Radioligand: [3H]ZM241385 (a high-affinity A2A receptor antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled A2A receptor antagonist (e.g., 10 µM ZM241385).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, the radioligand (at a concentration near its Kd), and the cell membrane preparation.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. cAMP Functional Assay (HTRF)

This assay measures the ability of a test compound to inhibit the agonist-induced production of cAMP, thereby determining its functional potency (IC50). Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this purpose.

-

Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced cAMP production.

-

Materials:

-

Cells expressing the human A2A receptor (e.g., CHO-hA2AR or HEK293-hA2AR).

-

A2A receptor agonist (e.g., NECA or CGS21680).

-

Test compound (antagonist).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Cell lysis buffer.

-

384-well plates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Seed the cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound (antagonist).

-

Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes).

-

Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the logarithm of the antagonist concentration.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.

-

Inupadenant (EOS-850) is a well-characterized, potent, and selective A2A receptor antagonist with features optimized for immuno-oncology applications. While its clinical development for non-small cell lung cancer has been deprioritized, the study of inupadenant has contributed to the understanding of the role of the adenosine A2A receptor in cancer immunotherapy. The detailed structural activity relationship of inupadenant remains proprietary information. However, the general principles of A2A receptor antagonist design and the experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this promising area of cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]

- 6. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial Data, Translational, and Preclinical Data from Inupadenant at ESMO Immuno-Oncology Congress - BioSpace [biospace.com]

- 7. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of inupadenant, its Adenosine A2A Receptor Antagonist, at ASCO 2021 - BioSpace [biospace.com]

Inupadenant's Immunomodulatory Impact on Humoral and Adaptive Immunity: A Technical Whitepaper

For Immediate Release

Watertown, MA and Gosselies, Belgium - This technical guide provides an in-depth analysis of Inupadenant (B3325957) (EOS-850), a next-generation, orally bioavailable small molecule antagonist of the adenosine (B11128) A2A receptor (A2AR). Developed by iTeos Therapeutics, Inupadenant has been investigated for its potential to reverse adenosine-mediated immunosuppression within the tumor microenvironment, thereby enhancing both humoral and adaptive anti-tumor immune responses. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical findings, detailed experimental methodologies, and visual representations of the core mechanisms of action.

Executive Summary

Inupadenant is a potent and highly selective A2AR antagonist designed to be effective even in the high adenosine concentrations characteristic of the tumor microenvironment.[1] The A2A receptor, primarily expressed on immune cells, is a critical checkpoint that, upon activation by adenosine, suppresses innate and adaptive immunity.[1][2] By blocking this interaction, Inupadenant aims to reactivate and amplify the body's natural defenses against cancer.

Recent preclinical and clinical data, including findings from the Phase 2 A2A-005 trial, have elucidated Inupadenant's dual impact on the immune system.[3] Not only does it promote T-cell mediated adaptive immunity, but it also demonstrates a significant and novel role in enhancing humoral immune responses by fostering the maturation and function of B cells.[3][4] However, despite promising initial signals, iTeos Therapeutics has made the strategic decision to deprioritize the Inupadenant program to allocate resources to other promising candidates in their pipeline.[5]

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[6] Adenosine, by binding to A2A receptors on various immune cells, including T cells and B cells, initiates a signaling cascade that dampens their anti-tumor functions.[6][7]

Inupadenant directly counteracts this by selectively binding to and inhibiting the A2A receptor.[6] This blockade prevents adenosine from exerting its immunosuppressive effects, leading to:

-

Enhanced T-cell function: The prevention of A2AR signaling in T lymphocytes leads to their proliferation and activation, stimulating a T-cell-mediated immune response against tumor cells.[6]

-

Promotion of Humoral Immunity: Inupadenant has been shown to counteract the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and subsequent immunoglobulin production.[3]

Signaling Pathway of A2AR Antagonism by Inupadenant

Caption: Inupadenant blocks adenosine binding to the A2A receptor on immune cells.

Impact on Adaptive Immune Responses